Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro-
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Overview
Description
Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro- is a complex organic compound with significant interest in various scientific fields. This compound is a derivative of benzanthracene, which is known for its polycyclic aromatic hydrocarbon structure. The addition of a fluoro group and the tetrahydro modification make this compound unique and potentially useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro- typically involves multiple steps. The starting material is often benzanthracene, which undergoes a series of reactions including fluorination and hydrogenation. The reaction conditions usually require specific catalysts and solvents to ensure the desired modifications are achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: The fluoro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield fully hydrogenated derivatives.
Scientific Research Applications
Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets. The fluoro group and the polycyclic structure allow it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene-7,12-dione: Lacks the fluoro group and tetrahydro modification.
6-Fluoro-benz(a)anthracene: Lacks the dione and tetrahydro modification.
1,2,3,4-Tetrahydro-benz(a)anthracene: Lacks the fluoro group and dione modification.
Uniqueness
Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro- is unique due to the combination of the fluoro group, dione, and tetrahydro modifications
Properties
CAS No. |
104761-58-2 |
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Molecular Formula |
C18H13FO2 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C18H13FO2/c19-14-9-10-5-1-2-6-11(10)15-16(14)18(21)13-8-4-3-7-12(13)17(15)20/h3-4,7-9H,1-2,5-6H2 |
InChI Key |
GUZXPBWUCOZMCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C3C(=C(C=C2C1)F)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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